molecular formula C10H14O2 B12934403 rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid

rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid

Cat. No.: B12934403
M. Wt: 166.22 g/mol
InChI Key: HRUBEXUFSPQWHW-MGOHSQCLSA-N
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Description

rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and materials science. Its structure allows for diverse chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,4Z,8S)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid

InChI

InChI=1S/C10H14O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h1-2,7-9H,3-6H2,(H,11,12)/b2-1-/t7-,8+,9?

InChI Key

HRUBEXUFSPQWHW-MGOHSQCLSA-N

Isomeric SMILES

C/1C[C@@H]2[C@@H](C2C(=O)O)CC/C=C1

Canonical SMILES

C1CC2C(C2C(=O)O)CCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent production rates.

Chemical Reactions Analysis

Types of Reactions: rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Overview

rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid is a bicyclic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structural features allow it to function as a versatile building block for the development of various chemical entities, particularly in the synthesis of chiral compounds.

Applications in Organic Synthesis

  • Chiral Building Block : The compound serves as a chiral precursor in the synthesis of pharmaceuticals and agrochemicals. Its stereochemistry allows for the construction of complex chiral centers, which are essential in drug development .
  • Strain-Promoted Azide-Alkyne Cycloaddition : The bicyclic structure enables its use in copper-free click chemistry, particularly in strain-promoted azide-alkyne cycloaddition reactions. This application is crucial for bioconjugation and the development of new materials .
  • Synthesis of Functionalized Compounds : The presence of both carboxylic acid and double bond functionalities allows for further derivatization into esters, amines, and ethers. This versatility makes it a valuable intermediate in organic synthesis .

Case Study 1: Synthesis of Chiral Pharmaceuticals

In a study published by AxisPharm, this compound was utilized to synthesize a range of chiral drugs. The compound's ability to act as a nucleophile facilitated the formation of various chiral intermediates that are pivotal in pharmaceutical formulations .

Case Study 2: Bioconjugation Techniques

Research conducted at Sigma-Aldrich highlighted the effectiveness of this compound in bioconjugation processes. The strain-promoted azide-alkyne cycloaddition using this compound allowed for the successful attachment of biomolecules to surfaces for diagnostic applications .

Data Table: Comparison of Applications

Application AreaDescriptionReferences
Chiral SynthesisUsed as a precursor for synthesizing chiral pharmaceuticals
Click ChemistryFacilitates strain-promoted azide-alkyne cycloaddition
Functional Group DerivatizationEnables creation of esters, amines, and ethers
BioconjugationEffective in attaching biomolecules for diagnostics

Mechanism of Action

The mechanism of action of rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid involves its interaction with molecular targets through various pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, facilitating chemical reactions or inhibiting biological processes. The exact pathways depend on the specific application and the target molecules involved.

Comparison with Similar Compounds

    (1R,8S)-rel-9-Oxabicyclo[6.1.0]non-4-ene: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.

    N-[(1R,8S,9s)-Bicyclo[6.1.0]non-4-ene-9-ylmethoxycarbonyl]-1,8-diamino-3,6-dioxaoctane: Another related compound used in click chemistry and materials science.

Uniqueness: rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications. Its ability to undergo diverse chemical reactions and its stability make it a valuable compound for various scientific and industrial applications.

Biological Activity

rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid is a bicyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the bicyclic family, characterized by a fused ring system that can exhibit diverse biological activities. Its molecular formula is C10H14O2C_{10}H_{14}O_2, and it features a carboxylic acid functional group which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can influence several biochemical pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that bicyclic compounds can exhibit antimicrobial properties against certain pathogens.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InteractionPotential inhibition of metabolic enzymes

Antimicrobial Properties

A study investigated the antimicrobial effects of various bicyclic compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 3.60 µM, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Cytotoxic Effects

Another research focused on the cytotoxic effects of this compound on cancer cell lines such as ovarian and melanoma cells. The compound exhibited selective cytotoxicity with IC50 values indicating effective concentrations that induce apoptosis without affecting normal cells significantly.

Biochemical Pathways Affected

The specific biochemical pathways influenced by this compound are still under investigation; however, it is hypothesized that it may affect:

  • Cell Cycle Regulation : By inhibiting enzymes involved in cell cycle progression.
  • Apoptotic Pathways : By activating caspases leading to programmed cell death.

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